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Compound of Interest

Compound Name: AC177

Cat. No.: B1192070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AC177 (also known as SEN177) with other

known inhibitors of human glutaminyl cyclase (hQC), a critical enzyme involved in various

physiological and pathological processes. This document is intended to assist researchers in

making informed decisions regarding the selection of investigational compounds for their

studies.

Introduction to Glutaminyl Cyclase
Human glutaminyl cyclase (hQC) is a zinc-dependent metalloenzyme that catalyzes the post-

translational modification of N-terminal glutamine residues into pyroglutamate (pGlu). This

process, known as pyroglutamylation, is crucial for the maturation and stability of numerous

peptides and proteins, including hormones, neuropeptides, and chemokines. There are two

isoforms of hQC: a secretory form (sQC or QPCT) and a Golgi-resident form (gQC or QPCTL).

Dysregulation of hQC activity has been implicated in the pathogenesis of several diseases,

most notably Alzheimer's disease, where it contributes to the formation of neurotoxic

pyroglutamated amyloid-beta (Aβ) peptides.[1] Inhibition of hQC is therefore a promising

therapeutic strategy for these conditions.

AC177: A Potent Glutaminyl Cyclase Inhibitor
AC177 (SEN177) is a potent, orally bioavailable small molecule inhibitor of human glutaminyl

cyclase.[2] It has been shown to effectively block the formation of pyroglutamated proteins and
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has demonstrated pharmacological activity in preclinical models of neurodegenerative

diseases.[3]

Comparative Efficacy of Glutaminyl Cyclase
Inhibitors
The following table summarizes the in vitro potency of AC177 and other notable hQC inhibitors.

The data presented are based on published experimental findings and provide a quantitative

comparison of their inhibitory activities.

Inhibitor Target IC50 (nM) Ki (nM)

AC177 (SEN177) QPCTL 13[2] 20[3]

PBD150 hQC 60 490

PQ912

(Varoglutamstat)
hQC

Not specified in the

provided results.

Not specified in the

provided results.

Note: The specific isoform of hQC and the assay conditions can influence the measured IC50

and Ki values. Direct comparison should be made with caution. PQ912 is another significant

QC inhibitor that has advanced to clinical trials; however, specific public domain IC50/Ki values

were not identified in the search.

Experimental Protocols
The determination of inhibitor potency is critical for comparative analysis. Below are

generalized protocols for key in vitro assays used to characterize glutaminyl cyclase inhibitors.

In Vitro Glutaminyl Cyclase Inhibition Assay
(Fluorometric)
This assay measures the enzymatic activity of hQC by monitoring the production of a

fluorescent product.

Materials:
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Recombinant human glutaminyl cyclase (QPCT or QPCTL)

Fluorogenic substrate (e.g., H-Gln-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Test inhibitors (AC177, PBD150, etc.) dissolved in DMSO

384-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test inhibitors in DMSO.

In the microplate, add the assay buffer, the fluorogenic substrate, and the test inhibitor

dilutions.

Initiate the enzymatic reaction by adding the recombinant hQC enzyme to each well.

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths

(e.g., 380 nm excitation/460 nm emission for AMC).

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO

control.

Determine the IC50 value by fitting the dose-response curve using non-linear regression

analysis.

Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) is determined through kinetic studies by measuring the initial

reaction rates at various substrate and inhibitor concentrations. The Cheng-Prusoff equation

can be used to calculate the Ki from the IC50 value if the substrate concentration and the

Michaelis-Menten constant (Km) are known.
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Signaling Pathway and Mechanism of Action
Glutaminyl cyclase plays a pivotal role in the post-translational modification of several key

proteins. The inhibition of this enzyme can disrupt downstream pathological events.
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Inhibitors

Pathological Consequences

Amyloid Precursor Protein
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Caption: Glutaminyl Cyclase Inhibition Pathway.

The diagram illustrates how human glutaminyl cyclase (hQC) modifies precursor proteins like

APP, CCL2, and CD47. This pyroglutamylation leads to pathological outcomes such as

amyloid-β aggregation in Alzheimer's disease, inflammation, and cancer immune evasion.

Inhibitors like AC177, PBD150, and PQ912 block hQC activity, thereby preventing these

downstream effects.
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Conclusion
AC177 emerges as a highly potent inhibitor of human glutaminyl cyclase, exhibiting low

nanomolar efficacy in vitro. Its potency appears to be superior to that of PBD150 based on the

available data. The development of hQC inhibitors like AC177 represents a promising avenue

for therapeutic intervention in a range of diseases driven by protein pyroglutamylation. Further

comparative studies, including in vivo efficacy and selectivity profiling, will be crucial in fully

elucidating the therapeutic potential of these compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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